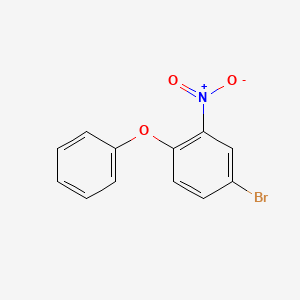

4-Bromo-2-nitro-1-phenoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEIRSYGYOEBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582982 | |

| Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-61-1 | |

| Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-nitro-1-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-nitro-1-phenoxybenzene: Properties, Synthesis, and Reactivity

Introduction

4-Bromo-2-nitro-1-phenoxybenzene is a poly-functionalized aromatic compound that serves as a highly versatile intermediate in modern organic synthesis. Its structure, featuring a diaryl ether backbone substituted with both an electron-withdrawing nitro group and a reactive bromo moiety, presents a unique combination of chemical properties. This guide provides an in-depth analysis of its physicochemical characteristics, explores the primary synthetic methodologies with mechanistic insights, details its key reactivity pathways, and outlines the necessary safety protocols for its handling. This document is intended for researchers, chemists, and drug development professionals who leverage complex intermediates to construct novel molecular architectures in pharmaceuticals, agrochemicals, and materials science.[1]

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure. The presence of the polar nitro group and the halogen atom, combined with the larger diaryl ether framework, results in a compound with a high boiling point and specific storage requirements.

| Property | Value | Source |

| CAS Number | 56966-61-1 | [2] |

| Molecular Formula | C₁₂H₈BrNO₃ | Calculated |

| Molecular Weight | 294.10 g/mol | Calculated |

| Appearance | Expected to be a light yellow solid or oil | Inferred from related structures |

| Boiling Point | 210 °C (at 15 Torr) | [2] |

| Density (Predicted) | 1.563 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

The compound is anticipated to be poorly soluble in water but soluble in common organic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated hydrocarbons, which is typical for molecules of this class.

Synthesis and Mechanistic Insights: The Ullmann Condensation

The formation of the diaryl ether linkage in this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Ullmann ether synthesis.[3][4] This method is superior to traditional nucleophilic aromatic substitution (SNAr) for this specific transformation, as the latter would require harsher conditions and might not be as selective.

Causality in Synthetic Strategy

The choice of the Ullmann condensation is based on its proven efficacy in forming C-O bonds between aryl halides and phenols.[5] The reaction's success hinges on several key factors:

-

Catalyst: Copper, typically in the form of Cu(I) salts or activated copper powder, is essential for facilitating the coupling.[3][4] Modern protocols often use soluble copper catalysts with ligands to improve efficiency and lower reaction temperatures.[3]

-

Substrate Activation: The reaction is significantly more efficient when the aryl halide is activated by electron-withdrawing groups.[3] In the synthesis of the target molecule, starting from 1,4-dibromo-2-nitrobenzene and phenol, the nitro group ortho to one of the bromine atoms strongly activates it towards coupling.

-

Solvent and Temperature: The reaction traditionally requires high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene to achieve the necessary high temperatures, often exceeding 150-200°C.[3][5]

Visualizing the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) to the flask. Subsequently, add iodobenzene (1.1 eq.).

-

Reaction Execution: Heat the mixture to 150°C under a nitrogen atmosphere and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final product.

Mechanistic Pathway of C-O Coupling

The mechanism of the Ullmann-type ether synthesis is believed to involve copper(I) intermediates.[3] A plausible sequence involves the formation of a copper(I) phenoxide, which then undergoes a reaction with the aryl halide.

Caption: A plausible mechanism for the Ullmann Condensation C-O coupling reaction.

Chemical Reactivity and Synthetic Potential

The molecule's synthetic utility stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group, positioned ortho to the bromine atom, significantly activates the aromatic ring for SNAr.[6] This makes the bromo substituent a viable leaving group, allowing for its displacement by strong nucleophiles (e.g., amines, thiols) to introduce further diversity.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (aniline derivative) using standard methodologies such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental in pharmaceutical synthesis, as the resulting amino group can be further functionalized via acylation, sulfonylation, or diazotization.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, enabling the construction of complex biaryl systems or the introduction of acetylenic and olefinic moieties. Careful selection of catalytic systems is necessary to ensure chemoselectivity.

Caption: Key reactivity pathways of this compound.

Spectroscopic Characterization (Predicted)

Unequivocal identification of this compound relies on a combination of standard spectroscopic techniques.

-

¹H NMR: The spectrum would be complex, showing distinct signals for the protons on both aromatic rings. The three protons on the bromo-nitro-substituted ring would appear in the downfield region (likely δ 7.5-8.5 ppm) due to the deshielding effects of the nitro group, exhibiting complex splitting patterns. The five protons of the unsubstituted phenoxy ring would appear further upfield.

-

¹³C NMR: The spectrum would display 12 distinct signals for the aromatic carbons. Carbons bearing the nitro, bromo, and ether oxygen substituents would be readily identifiable by their characteristic chemical shifts.

-

IR Spectroscopy: Key diagnostic peaks would include:

-

Strong asymmetric and symmetric stretching vibrations for the Ar-NO₂ group (~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹).[7]

-

C-O-C stretching vibrations for the diaryl ether linkage (~1270-1230 cm⁻¹).

-

Aromatic C-H stretching (~3100-3000 cm⁻¹).

-

C-Br stretching in the fingerprint region.

-

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺). Crucially, the presence of bromine would be confirmed by a characteristic isotopic pattern of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.

Handling and Safety Precautions

As a nitroaromatic halogenated compound, this compound requires careful handling in a controlled laboratory environment. While specific data is not available, information extrapolated from structurally similar compounds provides a strong basis for a robust safety protocol.[8][9][10][11]

| Hazard Category | Description & Precautionary Statements |

| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[9][10] (P264, P270, P280) |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[8][10][12] (P261, P302+P352, P305+P351+P338) |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[9][12] Avoid breathing dust/fumes/vapors. |

| PPE | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[8] |

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate. The strategic placement of its bromo, nitro, and phenoxy groups allows for a wide range of selective chemical transformations. A thorough understanding of its synthesis via the Ullmann condensation, its specific reactivity at each functional site, and appropriate safety measures is paramount for its effective and safe utilization in the development of novel and complex molecules for the pharmaceutical and chemical industries.

References

-

Ullmann condensation. Wikipedia. [Link]

-

The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. Dac Pharmachem. [Link]

-

What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]

- Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

-

Chemical Properties of Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3). Cheméo. [Link]

- Halogenated diphenyl ether derivatives.

-

synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link]

-

4-Bromodiphenyl Ether. PubChem. [Link]

-

4-Bromo-2-fluoro-1-nitrobenzene. PubChem. [Link]

-

Benzene, 1-bromo-4-phenoxy-. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 56966-61-1 [chemicalbook.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 4-Bromo-2-nitro-1-phenoxybenzene

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, this compound. Its purpose is to provide an in-depth understanding of its properties, synthesis, and applications, grounded in established chemical principles and supported by authoritative references.

This compound is a substituted aromatic ether. The strategic placement of its functional groups—a bromo group, a nitro group, and a phenoxy substituent—makes it a highly versatile intermediate in multi-step organic synthesis. The electron-withdrawing nature of the nitro group activates the benzene ring for certain reactions, while the bromo and phenoxy groups offer distinct sites for further molecular elaboration.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 56966-61-1 .[1]

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 56966-61-1 | [1] |

| Molecular Formula | C₁₂H₈BrNO₃ | [2] |

| Molecular Weight | 294.10 g/mol | Calculated |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[O-] | [2] |

| InChI | InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | [2] |

| InChIKey | CPEIRSYGYOEBET-UHFFFAOYSA-N | [2] |

| Boiling Point | 210 °C (at 15 Torr) | [1] |

| Density (Predicted) | 1.563 ± 0.06 g/cm³ |[1] |

Strategic Synthesis: Mechanism and Protocol

The synthesis of diaryl ethers like this compound is typically achieved via nucleophilic aromatic substitution (SNA) or transition-metal-catalyzed cross-coupling reactions. Given the electron-deficient nature of the bromo-nitro-substituted ring, an SNAr reaction is a highly plausible and efficient approach. The nitro group, being strongly electron-withdrawing and positioned ortho to the ether linkage, significantly activates the ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group.

A logical and field-proven synthetic route is the reaction of 1,4-dibromo-2-nitrobenzene with phenol in the presence of a base. The bromine atom at the 1-position is activated by the ortho-nitro group, making it a prime site for nucleophilic substitution by the phenoxide ion. The bromine at the 4-position is significantly less activated and remains intact under controlled conditions.

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to 4-Bromo-2-nitro-1-phenoxybenzene: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitro-1-phenoxybenzene is a halogenated nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a diphenyl ether core substituted with a bromine atom and a nitro group, presents multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the presence of the bromine atom, a common handle for cross-coupling reactions, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, molecular structure, and potential applications of this compound, offering insights for its utilization in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while the structural information is well-defined, some of the physicochemical properties are predicted due to a lack of experimentally determined data in published literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56966-61-1 | [1] |

| Molecular Formula | C₁₂H₈BrNO₃ | [2] |

| Molecular Weight | 294.10 g/mol | [2] |

| Predicted Boiling Point | 210 °C at 15 Torr | [3] |

| Predicted Density | 1.563 ± 0.06 g/cm³ | [3] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[O-] | [4] |

| InChI | InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | [4] |

digraph "4_Bromo_2_nitro_1_phenoxybenzene" { graph [fontname="Arial", fontsize=12, labelloc="t", label="2D Structure of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; Br [label="Br"]; N [label="N"]; O2 [label="O"]; O3 [label="O"];

// Phenyl ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Phenoxy group C1 -- O1; O1 -- C7;

// Phenyl ring 2 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Substituents C10 -- Br; C8 -- N; N -- O2 [style=double]; N -- O3;

// Aromatic bonds (approximate representation) C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; C7 -- C8 [style=bold]; C9 -- C10 [style=bold]; C11 -- C12 [style=bold]; }

Caption: 2D molecular structure of this compound.

Proposed Synthesis and Purification

A plausible and efficient synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an organohalide. In this case, the synthesis would proceed in two main steps: the nitration of p-bromophenol to form the key intermediate, 4-bromo-2-nitrophenol, followed by its etherification.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Bromo-2-nitrophenol

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-bromophenol in a suitable solvent such as glacial acetic acid or dichloroethane.[5]

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of this compound

Protocol:

-

Reactant Mixture: In a round-bottom flask, combine 4-bromo-2-nitrophenol, a suitable base such as potassium carbonate (K₂CO₃), and a copper catalyst (e.g., copper(I) iodide) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Phenylating Agent: Add a phenylating agent such as phenylboronic acid.

-

Reaction: Heat the mixture at an elevated temperature (e.g., 100-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction by TLC.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.

Predicted Spectroscopic Characterization

Due to the absence of published experimental spectra for this compound, the following characterization data are predicted based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the eight aromatic protons. The protons on the phenoxy ring are expected to appear as multiplets in the range of δ 7.0-7.5 ppm. The three protons on the bromo-nitro-substituted ring will be in a more downfield region due to the electron-withdrawing effects of the nitro and bromo groups and will likely show distinct splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 12 distinct signals for the carbon atoms. The carbon atom attached to the bromine (ipso-carbon) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[6] The carbons attached to the nitro and ether groups will be significantly deshielded and appear downfield.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

Aryl-O-Aryl ether stretching: ~1270-1230 cm⁻¹ (asymmetric) and ~1050-1010 cm⁻¹ (symmetric)

-

C-Br stretching: ~700-500 cm⁻¹

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ is expected to be observed. A characteristic isotopic pattern for a compound containing one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) will be a key diagnostic feature.

Chemical Reactivity and Potential Applications in Drug Development

The trifunctional nature of this compound makes it a highly valuable scaffold for chemical diversification.

Caption: Key reactive sites and potential transformations of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). The resulting amino group is a key functional group in many active pharmaceutical ingredients (APIs) and can be further derivatized.

-

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[7] This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of a wide array of biaryl compounds and substituted anilines.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the bromo-nitro-substituted ring may allow for nucleophilic aromatic substitution of the bromine atom under certain conditions.

The diphenyl ether scaffold is present in numerous biologically active molecules, including those with antibacterial, antifungal, and anticancer properties. The introduction of nitro and bromo functionalities provides opportunities to modulate the electronic and steric properties of the molecule, which can influence its biological activity. For instance, nitro-containing compounds are known to exhibit a wide range of biological activities, and their presence can be crucial for the mechanism of action of certain drugs.[8] Derivatives of this compound could be explored as potential inhibitors of enzymes such as cyclooxygenase (COX), which are important targets in the development of anti-inflammatory drugs.[9]

Safe Handling and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As with many nitroaromatic compounds, it should be considered potentially toxic and should be handled with care to avoid inhalation, ingestion, and skin contact. It should be stored in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a promising chemical intermediate with significant potential for applications in drug discovery and materials science. While there is a notable lack of published experimental data for this specific compound, its synthesis can be reliably proposed based on well-established chemical reactions. Its versatile molecular structure, featuring a diphenyl ether core with strategically placed nitro and bromo groups, offers multiple avenues for chemical derivatization. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to facilitate its use in the development of novel and complex molecules. Further research to experimentally determine its physicochemical properties and explore its reactivity is highly encouraged to fully unlock its potential in various scientific disciplines.

References

-

ChemBK. This compound. Available from: [Link]

-

PubChemLite. This compound (C12H8BrNO3). Available from: [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available from: [Link]

-

Rojas, L. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Pharmaceuticals, 17(3), 379. Available from: [Link]

Sources

- 1. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 2. 188. Substitution products of 2′-nitro- and 2′ : 4′-dinitro-2-methoxydiphenyl ethers - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 151. Substitution in the 2-methoxy-nitrodiphenyl ethers - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from benzene is : [allen.in]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-nitro-1-phenoxybenzene

Introduction

4-Bromo-2-nitro-1-phenoxybenzene is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. Its specific substitution pattern, featuring a bromo, a nitro, and a phenoxy group on a benzene ring, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the most efficient and scientifically sound synthetic pathways to this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the selected synthetic routes, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for a given research and development context.

Strategic Approaches to the Synthesis of this compound

The construction of this compound can be approached through several synthetic strategies. The key bond formation to consider is the diaryl ether linkage. Two primary and highly effective methods for achieving this are the Ullmann condensation and the Nucleophilic Aromatic Substitution (SNAr) reaction. A third potential route, involving electrophilic aromatic substitution on a pre-formed diphenyl ether, is generally less efficient due to challenges in controlling regioselectivity and is therefore not recommended for targeted synthesis. This guide will focus on the two most viable and widely applicable pathways.

Pathway 1: Ullmann Condensation of 4-Bromo-2-nitrophenol

The Ullmann condensation is a classic and reliable copper-catalyzed reaction for the formation of diaryl ethers.[1][2] In this pathway, the ether linkage is constructed by coupling 4-bromo-2-nitrophenol with an aryl halide, typically in the presence of a copper catalyst and a base. Modern modifications of the Ullmann reaction have made it more versatile and applicable to a wider range of substrates under milder conditions.[1]

Mechanistic Insights

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst. The presence of electron-withdrawing groups on the phenol, such as the nitro group in 4-bromo-2-nitrophenol, can make the reaction more challenging, but appropriate ligand selection for the copper catalyst can overcome this.[1][3]

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol

This protocol is adapted from the general procedure for copper-catalyzed O-arylation of phenols developed by Buchwald and coworkers.[1]

Materials:

-

4-Bromo-2-nitrophenol

-

Phenylboronic acid (as the aryl source)

-

Copper(I) iodide (CuI)

-

Picolinic acid

-

Potassium phosphate, tribasic (K₃PO₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-2-nitrophenol (1.0 mmol), phenylboronic acid (1.5 mmol), CuI (0.1 mmol, 10 mol%), and picolinic acid (0.2 mmol, 20 mol%).

-

Add K₃PO₄ (2.0 mmol).

-

The vial is sealed with a septum and purged with argon for 10 minutes.

-

Anhydrous DMSO (5 mL) is added via syringe.

-

The reaction mixture is stirred and heated to 110 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (20 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

| Parameter | Value |

| Reactants | 4-Bromo-2-nitrophenol, Phenylboronic acid |

| Catalyst | CuI (10 mol%) |

| Ligand | Picolinic acid (20 mol%) |

| Base | K₃PO₄ (2 equivalents) |

| Solvent | DMSO |

| Temperature | 110 °C |

| Reaction Time | 24 hours |

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a powerful method for the synthesis of diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[4][5] In this approach, a phenoxide nucleophile displaces a halide from an activated aryl halide. For the synthesis of this compound, a suitable starting material is 1,4-dibromo-2-nitrobenzene, where the nitro group strongly activates the para-bromo substituent towards nucleophilic attack.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of the phenoxide nucleophile on the carbon atom bearing the leaving group (in this case, the bromine atom at C-1) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. The second step is the rapid elimination of the bromide ion to restore the aromaticity of the ring, yielding the final product.

Caption: SNAr Mechanism for this compound Synthesis.

Experimental Protocol

Materials:

-

1,4-Dibromo-2-nitrobenzene

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.2 mmol) in anhydrous DMF (10 mL).

-

Add potassium carbonate (2.0 mmol) to the solution and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.

-

Add 1,4-dibromo-2-nitrobenzene (1.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

| Parameter | Value |

| Reactants | 1,4-Dibromo-2-nitrobenzene, Phenol |

| Base | K₂CO₃ (2 equivalents) |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 12-16 hours |

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Ullmann Condensation | Pathway 2: SNAr |

| Key Transformation | Copper-catalyzed C-O bond formation | Nucleophilic displacement of an activated halide |

| Starting Materials | 4-Bromo-2-nitrophenol, Aryl source | 1,4-Dibromo-2-nitrobenzene, Phenol |

| Catalyst | Copper(I) salt | Typically catalyst-free |

| Reaction Conditions | Often requires higher temperatures and inert atmosphere | Generally milder conditions |

| Advantages | Good for a variety of aryl sources. | Avoids the use of a metal catalyst, often higher yielding, and utilizes readily available starting materials. |

| Disadvantages | Requires a catalyst which may need to be removed from the final product. Electron-withdrawing groups on the phenol can be challenging. | Requires an activated aryl halide with the electron-withdrawing group in the ortho or para position. |

Conclusion

Both the Ullmann condensation and Nucleophilic Aromatic Substitution represent viable and effective strategies for the synthesis of this compound. The choice between these pathways will depend on the availability of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory. The SNAr pathway is often preferred due to its operational simplicity, avoidance of a metal catalyst, and typically high yields. However, the Ullmann condensation remains a valuable tool, particularly when diverse aryl functionalities are desired. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate for their specific applications.

References

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]

- Hamilton, S. B., Jr., & Blanchard, H. S. (1968). Electrophilic Substitution in Highly Substituted Diphenyl Ethers. The Journal of Organic Chemistry, 33(11), 4273-4275.

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Bandy, T. J., & Hart, S. J. (2016). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors. Chemical Science, 7(6), 3747-3754.

- Groweiss, A. (2000). A simple and efficient method for the bromination of deactivated aromatic compounds. Organic Process Research & Development, 4(1), 30-33.

- Shaw, J. E., & Kunerth, D. C. (1974). Nucleophilic aromatic substitution of the nitro-group. The Journal of Organic Chemistry, 39(13), 1968–1970.

-

PubChem. (n.d.). 2-Bromo-1-fluoro-3-(4-nitrophenoxy)benzene. Retrieved from [Link]

- Krenske, E. H., & Houk, K. N. (2011). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 22(11), 2048–2056.

- Chen, L., Li, C., & Zhang, H. (2016). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

- Phan, N. T. S., Nguyen, T. T., & Nguyen, T. V. (2012). Recyclable Cu-MOF-74 Catalyst for Ligand-Free O-Arylation Reaction of 4-Nitrobenzaldehyde and Phenol.

-

University of Northern Iowa. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

- Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

- Ma, D., & Xia, C. (2017). Copper‐Catalyzed α‐Arylation of Nitroalkanes with (Hetero)aryl Bromides/Iodides.

-

ResearchGate. (n.d.). Initial optimization studies carried out between 4-bromoacetophenone and phenylboronic acid. Retrieved from [Link]

-

University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

- Gryko, D. T., & Tasior, M. (2016). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 22(44), 15564-15581.

-

Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

- Liu, Y., Park, S. K., Xiao, Y., & Chae, J. (2014). Copper(II)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry, 12(26), 4747-4753.

- G. A. H. W., & van der Vlugt, J. I. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(38), 15696-15708.

- Cirujano, F. G., & Llabrés i Xamena, F. X. (2017). A Recyclable Cu-MOF-74 Catalyst for the Ligand-Free O-Arylation Reaction of 4-Nitrobenzaldehyde and Phenol. Molecules, 22(6), 999.

-

The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Retrieved from [Link]

-

Dr. Shields. (2020, December 15). Nitration of Bromobenzene: Introduction and Set-Up [Video]. YouTube. Retrieved from [Link]

-

Dr. Raj K. Razdan. (2020, June 24). Nitration of Bromobenzene Reaction Part-1 [Video]. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitro-1-phenoxybenzene: Starting Materials and Strategic Selection

Introduction

4-Bromo-2-nitro-1-phenoxybenzene is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. The strategic placement of the bromo, nitro, and phenoxy groups on the benzene ring provides multiple points for further chemical modification. This guide offers a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of appropriate starting materials. We will delve into the mechanistic underpinnings of these reactions to provide a rationale for experimental design, ensuring a robust and reproducible synthesis.

The two most prevalent and industrially scalable methods for the synthesis of this compound are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways is often dictated by the availability and cost of starting materials, as well as desired reaction conditions and yield.

Primary Synthetic Pathways and Starting Material Analysis

The Ullmann Condensation Route

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] The reaction typically requires elevated temperatures, a copper catalyst (often in the form of copper powder, copper(I) salts, or copper nanoparticles), and a base.

For the synthesis of this compound, two primary combinations of starting materials can be envisaged for the Ullmann condensation:

-

Route A: 4-Bromo-2-nitrophenol reacting with an arylating agent for the phenyl group.

-

Route B: Phenol reacting with a 1,X-disubstituted-4-bromo-2-nitrobenzene, where X is a halogen.

Causality Behind Experimental Choices:

Route A is generally preferred due to the enhanced reactivity of the starting materials. The electron-withdrawing nitro group in 4-bromo-2-nitrophenol increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide in the presence of a base. This phenoxide is a potent nucleophile for the subsequent copper-catalyzed coupling.

The synthesis of the key starting material, 4-bromo-2-nitrophenol, can be readily achieved by the nitration of 4-bromophenol.[3]

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

Materials:

-

4-Bromo-2-nitrophenol

-

Bromobenzene

-

Anhydrous Potassium Carbonate (K2CO3)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-nitrophenol (1 equivalent), bromobenzene (1.5 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Add anhydrous DMF to the flask to create a stirrable slurry.

-

Add Copper(I) iodide (0.1 equivalents) to the reaction mixture.

-

Purge the flask with nitrogen for 15 minutes.

-

Heat the reaction mixture to 130-140 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water and stir for 30 minutes.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

The Nucleophilic Aromatic Substitution (SNAr) Route

Nucleophilic aromatic substitution is a powerful alternative for the synthesis of diaryl ethers, particularly when the aromatic ring is activated by strong electron-withdrawing groups.[4][5][6][7] The nitro group at the ortho position to a leaving group significantly activates the aryl halide towards nucleophilic attack. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

For the synthesis of this compound via SNAr, the most logical starting materials are:

-

A 1-halo-4-bromo-2-nitrobenzene (where halo = F, Cl)

-

Phenol or a pre-formed phenoxide (e.g., sodium phenoxide)

Causality Behind Experimental Choices:

The key to a successful SNAr reaction is the presence of a good leaving group on the aromatic ring and strong activation by electron-withdrawing groups. In this case, the nitro group at the ortho position provides excellent activation. While aryl bromides can be used, aryl fluorides and chlorides are often better leaving groups in SNAr reactions due to the higher electronegativity of fluorine and chlorine, which polarizes the C-X bond and makes the carbon atom more susceptible to nucleophilic attack.[8] Therefore, 1-chloro-4-bromo-2-nitrobenzene or 1-fluoro-4-bromo-2-nitrobenzene would be ideal starting materials.

The nucleophile, phenol, is typically deprotonated in situ using a base such as potassium carbonate or sodium hydride to form the more nucleophilic phenoxide.

Comparison of Synthetic Routes

| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |

| Key Starting Materials | 4-Bromo-2-nitrophenol, Bromobenzene | 1-Chloro-4-bromo-2-nitrobenzene, Phenol |

| Catalyst | Copper (e.g., CuI, Cu powder) | Typically catalyst-free |

| Reaction Temperature | High (130-200 °C) | Moderate to high (80-150 °C) |

| Reaction Time | Generally longer (12-48 hours) | Generally shorter (4-12 hours) |

| Advantages | Robust and well-established method. | Milder conditions, often higher yields, avoids heavy metal catalysts. |

| Disadvantages | Harsh reaction conditions, potential for side reactions, use of a heavy metal catalyst. | Requires a highly activated aryl halide with a good leaving group. |

Visualizing the Synthetic Pathways

To better illustrate the relationship between the starting materials and the final product for the two primary synthetic routes, the following diagrams are provided.

Caption: Primary synthetic routes to this compound.

Caption: Decision workflow for selecting starting materials.

Conclusion

The synthesis of this compound can be effectively achieved through either the Ullmann condensation or nucleophilic aromatic substitution. The choice of starting materials is intrinsically linked to the chosen synthetic strategy. For the Ullmann route, 4-bromo-2-nitrophenol and bromobenzene are the preferred starting materials. For the SNAr pathway, a more activated aryl halide such as 1-chloro-4-bromo-2-nitrobenzene reacted with phenol offers a potentially more efficient and milder alternative. A thorough understanding of the underlying reaction mechanisms allows for the rational selection of starting materials and reaction conditions, ultimately leading to a successful and optimized synthesis.

References

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

Organic Syntheses. m-BROMONITROBENZENE. Available at: [Link]

-

Chegg.com. Solved 2. The key mechanistic steps of the nucleophilic | Chegg.com. Available at: [Link]

-

Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available at: [Link]

- Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]

-

YouTube. The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from. Available at: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

-

Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Available at: [Link]

-

YouTube. synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. Available at: [Link]

-

ResearchGate. Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Available at: [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Solved 2. The key mechanistic steps of the nucleophilic | Chegg.com [chegg.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

4-Bromo-2-nitro-1-phenoxybenzene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-nitro-1-phenoxybenzene in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide covers the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and analytical methodologies for accurate measurement. By integrating theoretical predictions with practical, field-proven experimental design, this document serves as an essential resource for laboratory applications involving this compound.

Introduction: Understanding the Molecular Profile of this compound

This compound is a multifaceted aromatic compound featuring a phenoxy group, a nitro group, and a bromine atom attached to a benzene ring. This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility in various organic solvents.

-

The Nitro Group (-NO₂): This strongly electron-withdrawing group introduces significant polarity to the molecule.

-

The Ether Linkage (-O-): The phenoxy group's ether linkage also contributes to the molecule's polarity.

-

The Bromine Atom (-Br): As a halogen, bromine adds to the molecular weight and has a modest impact on polarity.

-

The Phenyl Rings: The two aromatic rings are inherently nonpolar and contribute to the compound's hydrophobic character.

The interplay of these groups results in a molecule of intermediate polarity with a significant nonpolar character, which is a critical factor in predicting its solubility. A key indicator of this is the predicted octanol-water partition coefficient (XlogP) of 4.0, which suggests a strong preference for nonpolar environments over aqueous ones[1]. The principle of "like dissolves like" is, therefore, central to understanding and predicting the solubility of this compound[2][3]. It is anticipated that the compound will exhibit higher solubility in nonpolar to moderately polar solvents and lower solubility in highly polar solvents.

Predicting Solubility: A Theoretical Framework

The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and the solvent. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Based on its predicted high XlogP value, this compound is expected to be more soluble in solvents that can engage in dipole-dipole interactions and London dispersion forces, while its solubility in solvents that primarily engage in hydrogen bonding is expected to be limited.

To provide a practical framework for laboratory applications, the following table presents a predicted solubility profile of this compound in a range of common organic solvents with varying polarities. This data is illustrative and should be experimentally verified for precise applications.

| Solvent | Polarity Index | Predicted Solubility (g/L) at 25°C |

| Hexane | 0.1 | 5 - 15 |

| Toluene | 2.4 | 50 - 100 |

| Dichloromethane | 3.1 | > 200 |

| Acetone | 5.1 | 100 - 150 |

| Acetonitrile | 5.8 | 50 - 75 |

| Methanol | 5.1 | 10 - 25 |

| Water | 10.2 | < 0.1 |

Experimental Determination of Solubility: A Validated Protocol

To quantitatively determine the solubility of this compound, the equilibrium solubility method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Solvent Preparation: Select a range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol). Ensure all solvents are of high purity (HPLC grade or equivalent).

-

Sample Preparation: Accurately weigh an excess amount of this compound into separate glass vials for each solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Add a known volume of each solvent to the respective vials. Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25°C) and allow them to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection: After equilibration, carefully remove the vials from the shaker bath. Allow the undissolved solid to settle.

-

Separation of Solid and Liquid Phases: To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm chemically resistant filter (e.g., PTFE) to remove any remaining solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Methodology: HPLC-UV for Accurate Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the analysis of nitroaromatic compounds.[4][5]

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at 254 nm.

-

Column Temperature: 30°C.

Preparation of Standard Solutions and Calibration Curve

-

Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the diluted samples.

-

Calibration Curve: Inject the working standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The linearity of the curve (R² > 0.99) will validate the method for quantification.

Calculation of Solubility

The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original undiluted saturated solution is then calculated using the following formula:

Solubility (g/L) = (Concentration from calibration curve (g/L)) x (Dilution factor)

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause skin, eye, and respiratory irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and polarity. Furthermore, a detailed and robust experimental protocol for the quantitative determination of its solubility using the equilibrium solubility method and HPLC-UV analysis has been presented. By following the methodologies outlined in this guide, researchers can obtain accurate and reliable solubility data, enabling the effective use of this compound in their work.

References

- Polarity and Solubility of Organic Compounds. (n.d.).

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.

- How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange.

- 4: Predicting the solubility of organic molecules. (2021, February 13). YouTube.

- High-Performance Liquid Chromatography (HPLC) for the Analysis of Nitroaromatic Compounds. (n.d.). BenchChem.

- Polarity Index. (n.d.).

- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry.

- Solvent Miscibility and Polarity Chart. (n.d.).

- Explain why 4-bromo nitrobenzene is less polar than 2-bromo nitrobenzene. (n.d.). Study.com.

- This compound (C12H8BrNO3). (n.d.). PubChemLite.

- 4-Bromo-1-methoxy-2-nitrobenzene | CAS 33696-00-3. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET - 4'-Bromoacetophenone. (2024, September 8). Sigma-Aldrich.

- 1-Bromo-4-methoxy-2-nitrobenzene | 5344-78-5. (n.d.). BLD Pharm.

- Benzene, 1-bromo-4-phenoxy-. (n.d.). NIST WebBook.

- 4-Bromodiphenyl Ether | C12H9BrO | CID 7565. (n.d.). PubChem.

- 4-Bromo-2-methyl-1-nitrobenzene. (n.d.). Chem-Impex.

- 4-Bromo-2-methoxy-1-phenoxy-benzene | C13H11BrO2 | CID 22736282. (n.d.). PubChem.

Sources

- 1. PubChemLite - this compound (C12H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Khan Academy [khanacademy.org]

- 4. Polarity Index [macro.lsu.edu]

- 5. shodex.com [shodex.com]

- 6. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-2-nitro-1-phenoxybenzene spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-nitro-1-phenoxybenzene

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

This compound is a multifaceted aromatic ether with significant potential in organic synthesis, serving as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialized materials. The precise arrangement of its functional groups—a bromo substituent, a nitro group, and a phenoxy ether linkage on a benzene core—imparts a unique electronic and steric profile, making a thorough structural elucidation paramount for its effective application. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of analysis, the congruence of data from these orthogonal techniques provides a high degree of confidence in the assigned molecular structure. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's structural characteristics.

Molecular Structure and Expected Spectroscopic Features

A foundational understanding of the molecular structure is critical for the interpretation of its spectroscopic output. The molecule consists of two aromatic rings linked by an ether oxygen. One ring is substituted with a bromine atom at position 4 and a nitro group at position 2 (relative to the phenoxy group). The second ring is an unsubstituted phenyl group. The numbering of the substituted ring is crucial for NMR assignments.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable, complementary information.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | d | 1H | H-3 | The strong electron-withdrawing effect of the adjacent nitro group deshields this proton significantly. It appears as a doublet due to coupling with H-5. |

| ~7.60 | dd | 1H | H-5 | This proton is deshielded by the bromine at C-4 and the nitro group at C-2. It appears as a doublet of doublets due to coupling with H-3 and H-6. |

| ~7.40 | t | 2H | H-3', H-5' | These protons on the unsubstituted phenoxy ring are in a similar chemical environment and are expected to overlap, appearing as a triplet due to coupling with their neighbors. |

| ~7.20 | t | 1H | H-4' | This proton is at the para position of the phenoxy ring and will appear as a triplet. |

| ~7.05 | d | 2H | H-2', H-6' | These ortho protons of the phenoxy ring are shielded relative to the other aromatic protons and will appear as a doublet. |

| ~6.95 | d | 1H | H-6 | This proton is ortho to the ether linkage and is expected to be the most shielded proton on the substituted ring, appearing as a doublet. |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

-

Referencing: The solvent peak (CDCl₃ at δ ≈ 77.16 ppm) is typically used for referencing.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | C-1' | The carbon of the phenoxy ring directly attached to the ether oxygen is deshielded. |

| ~152 | C-1 | The carbon bearing the ether linkage on the substituted ring is also significantly deshielded. |

| ~142 | C-2 | The carbon attached to the electron-withdrawing nitro group will be strongly deshielded. |

| ~134 | C-5 | This carbon is deshielded by the adjacent bromine. |

| ~130 | C-3', C-5' | Aromatic carbons of the unsubstituted phenoxy ring. |

| ~128 | C-3 | Aromatic carbon on the substituted ring. |

| ~125 | C-4' | Aromatic carbon of the unsubstituted phenoxy ring. |

| ~122 | C-6 | Aromatic carbon on the substituted ring. |

| ~120 | C-2', C-6' | Aromatic carbons of the unsubstituted phenoxy ring. |

| ~118 | C-4 | The carbon attached to bromine experiences a "heavy atom effect," which can lead to a slightly more upfield shift than might be expected based solely on electronegativity.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film from a solution evaporated on a salt plate. For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |

| ~1590, ~1480 | Strong | Aromatic C=C stretch | Typical for substituted benzene rings. |

| ~1520, ~1340 | Strong | Asymmetric and Symmetric NO₂ stretch | The two strong, characteristic absorbances of the nitro group are a key diagnostic feature.[2] |

| ~1240 | Strong | Aryl-O-Aryl asymmetric stretch | The C-O-C ether linkage gives rise to a strong absorption in this region. |

| ~830 | Strong | C-H out-of-plane bend | Indicative of a 1,2,4-trisubstituted benzene ring. |

| ~750, ~690 | Strong | C-H out-of-plane bend | Characteristic of a monosubstituted benzene ring (the phenoxy group). |

| ~680 | Medium | C-Br stretch | The carbon-bromine bond vibration is expected in this region.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data (EI):

The molecular weight of this compound (C₁₂H₈BrNO₃) is approximately 309.0 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O, and 311.0 g/mol for the ⁸¹Br isotope. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity.

Predicted Fragmentation Pathway:

Figure 2. Predicted major fragmentation pathway of this compound under EI-MS.

Interpretation of Key Fragments:

-

m/z 309/311 (M⁺): The molecular ion peak, showing the characteristic isotopic pattern of bromine.

-

m/z 214: Loss of a bromine radical from the molecular ion.

-

m/z 201/203: Loss of a phenoxy radical (C₆H₅O•) from the molecular ion. The bromine isotopic pattern is retained.

-

m/z 93: Formation of the phenoxy radical cation.

-

m/z 122: Loss of a bromine radical from the fragment at m/z 201/203, corresponding to the nitrophenyl cation.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and validated structural elucidation. The predicted data, based on established principles and comparison with analogous structures, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The convergence of these analytical techniques—the specific proton and carbon environments from NMR, the characteristic functional group vibrations from IR, and the molecular weight and fragmentation patterns from MS—collectively provides an unambiguous assignment of the molecular structure. This comprehensive spectroscopic profile is essential for ensuring the reliability of experimental outcomes and for advancing the development of new chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 4-bromonitrobenzene. Retrieved from [Link]

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromodiphenyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-4-phenoxy-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). 4-(4-Nitrophenoxy)biphenyl. Retrieved from [Link]

- Google Patents. (n.d.). Halogenated diphenyl ether derivatives.

-

NIST. (n.d.). Benzene, 1-bromo-4-nitro-. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-nitro-. National Institute of Standards and Technology. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

Sources

understanding the reactivity of 4-Bromo-2-nitro-1-phenoxybenzene

An In-Depth Technical Guide to the Reactivity of 4-Bromo-2-nitro-1-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound. The molecule's unique substitution pattern, featuring a bromine atom, a powerful electron-withdrawing nitro group, and an electron-donating phenoxy group, creates a rich and predictable reaction landscape. The core of its reactivity is dominated by nucleophilic aromatic substitution (SNAr) at the C4 position, a process significantly activated by the ortho-nitro group. This guide delves into the electronic underpinnings of this reactivity, details key transformations including SNAr, nitro group reduction, and palladium-catalyzed cross-coupling, and provides validated experimental protocols. The aim is to equip researchers and synthetic chemists with the expert insights necessary to effectively utilize this versatile intermediate in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

Introduction

This compound is a key aromatic intermediate whose value lies in the strategic placement of its functional groups. The interplay between the activating and deactivating substituents on the benzene ring makes it a highly versatile building block for constructing more complex molecules, particularly in the fields of medicinal chemistry and agrochemical development.[1][2] Understanding the electronic factors that govern its reactions is paramount to harnessing its synthetic potential.

| Property | Value |

| Molecular Formula | C₁₂H₈BrNO₃[3] |

| Molecular Weight | 294.10 g/mol |

| CAS Number | 161094-49-9 |

| Appearance | Typically a yellow or off-white solid |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[O-][3] |

| InChIKey | CPEIRSYGYOEBET-UHFFFAOYSA-N[3] |

Chapter 1: Electronic Structure and Reactivity Analysis

The reactivity of this compound is a direct consequence of the cumulative electronic effects of its three substituents.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack through both its strong negative inductive (-I) and negative mesomeric (-M or resonance) effects. Crucially, it strongly activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a good leaving group.[4][5]

-

Bromine Atom (-Br): The bromine atom exhibits a dual electronic nature. It is deactivating overall due to its strong -I effect but acts as an ortho, para-director in electrophilic substitutions because of its positive mesomeric (+M) effect (lone pair donation). In the context of this molecule, its most important role is that of an excellent leaving group in nucleophilic substitution reactions.[6]

-

Phenoxy Group (-OPh): The ether linkage is an electron-donating group through its +M effect, which outweighs its -I effect. It is an activating group and an ortho, para-director for electrophilic substitution.

The synergy of these groups renders the C4 carbon, bonded to the bromine, highly electrophilic and susceptible to nucleophilic attack. The nitro group at the C2 position is perfectly positioned to stabilize the negatively charged intermediate formed during such an attack.

Caption: Electronic influences on the this compound ring.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr)